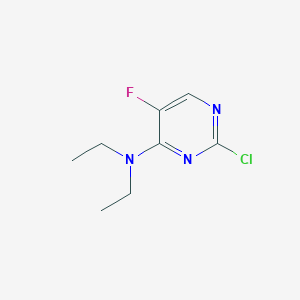

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-chloro-N,N-diethyl-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClFN3/c1-3-13(4-2)7-6(10)5-11-8(9)12-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGKESMWFPFIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.

Substitution Reactions: The chlorine atom at the 2-position is substituted with a diethylamino group using diethylamine under reflux conditions.

Halogenation: The fluorine atom is introduced at the 5-position through halogenation reactions using suitable fluorinating agents such as Selectfluor or xenon difluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution Reactions: Nucleophiles such as alkyl halides or Grignard reagents can be employed under suitable conditions.

Major Products Formed:

N-oxide Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across various domains:

1. Medicinal Chemistry

- Anticancer Activity : It has been investigated as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cancer signaling pathways. Notably, it exhibits strong inhibitory effects on EGFR mutants associated with non-small cell lung cancer (NSCLC) .

- Antiviral Properties : Research indicates potential antiviral activities, making it a candidate for further exploration in antiviral drug development.

2. Biochemical Probes

- The compound serves as a biochemical probe to study cellular processes and signaling pathways, particularly those involving the JAK-STAT pathway due to its structural similarities with known inhibitors of JAK kinases .

3. Agrochemicals

- Its derivatives are used in the development of agrochemicals, contributing to crop protection and enhancement through targeted biological activity.

Case Studies

Several studies have highlighted the compound's biological activity:

1. MCF-7 Cell Line Study

- In vitro studies using the MCF-7 breast cancer cell line demonstrated that treatment with this compound led to increased levels of caspase 9, indicating activation of apoptotic pathways .

2. EGFR Inhibition in Lung Cancer

- A study involving H1975 cells (which express the EGFR-L858R/T790M mutation) showed that treatment with 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine resulted in reduced cell proliferation and induced apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism by which 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine

- Molecular Formula : C₈H₁₁ClFN₃

- Molecular Weight : 203.65 g/mol

- CAS Number : 31646-54-5

- Key Substituents: Chloro (C2), fluoro (C5), and diethylamino (C4) groups on a pyrimidine backbone .

Synthesis: The compound is synthesized via nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with diethylamine in ethanol, catalyzed by triethylamine (Et₃N) at room temperature . This method is analogous to the preparation of structurally related pyrimidin-4-amine derivatives (e.g., 8a in ).

Physicochemical Properties :

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the pyrimidine core and halogen substituents .

The structural and functional similarities/differences between this compound and related pyrimidin-4-amine derivatives are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: Diethylamino Group: The N,N-diethyl substitution in the target compound increases steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets in kinase targets (e.g., CDK2/CDK9) compared to smaller amines like morpholino or pyrrolidinyl . Halogen Positioning: Fluorine at C5 (meta to chlorine at C2) optimizes electronic effects for nucleophilic aromatic substitution reactions, a common modification in kinase inhibitor design .

Synthetic Flexibility :

- The 2,4-dichloro-5-fluoropyrimidine scaffold allows sequential substitution at C4 and C2, enabling rapid diversification (e.g., ). For example, replacing diethylamine with aryl amines (e.g., 4-fluorophenyl in ) introduces π-π stacking interactions critical for receptor binding .

Physicochemical Trade-offs: Cyclic amines (pyrrolidinyl, piperidinyl) balance solubility and lipophilicity better than linear amines (diethyl), making them preferred in oral drug candidates .

Biological Activity

2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of pyrimidines, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with chlorine and fluorine atoms. The presence of these halogens can significantly influence the compound's biological activity by affecting its interaction with biological targets.

Target Enzymes

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. Similar compounds have been shown to act as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and d-amino acid oxidase (DAO) .

Mode of Action

The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to alterations in biochemical pathways associated with cell proliferation and apoptosis. For instance, related pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives in cancer therapy. For example, compounds similar to this compound have shown promising antiproliferative effects against various cancer cell lines. In vitro assays indicate that these compounds can induce apoptosis and inhibit cell growth at sub-micromolar concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A2780 (Ovarian Cancer) | 0.158 | Induces apoptosis |

| Similar Pyrimidine Derivative | MCF-7 (Breast Cancer) | 0.87 | Cell cycle arrest |

Antimicrobial Activity

Pyrimidine derivatives, including this compound, have been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds exhibit moderate to high antimicrobial activity against various bacterial strains . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

- Anticancer Efficacy : A study investigating a series of pyrimidine derivatives demonstrated that modifications at specific positions on the pyrimidine ring could enhance CDK inhibition and antiproliferative activity against ovarian cancer cells . The results indicated that compounds with similar structural motifs to this compound showed significant promise as potential chemotherapeutics.

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial efficacy of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study revealed that certain derivatives exhibited potent activity, suggesting that structural modifications could lead to enhanced antimicrobial properties .

Pharmacokinetics

The pharmacokinetic profile of benzimidazole derivatives suggests good absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents. The lipophilicity introduced by diethyl substitutions may enhance membrane permeability and bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N,N-diethyl-5-fluoropyrimidin-4-amine, and how can reaction conditions influence regioselectivity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution on a pre-functionalized pyrimidine core. For example, fluorination at the 5-position can be achieved using KF or CsF under anhydrous conditions, while diethylamine introduction at the 4-position may require a Buchwald-Hartwig coupling or direct displacement of a leaving group (e.g., chloro or bromo) in the presence of a palladium catalyst . Regioselectivity is controlled by steric and electronic factors: electron-withdrawing substituents (e.g., fluorine) direct nucleophilic attack to less hindered positions. Solvent polarity and temperature (e.g., DMF at 80–100°C) also impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR resolve substituent positions and confirm diethylamine attachment. NMR detects fluorine environments (δ ~ -120 ppm for 5-fluoro) .

- LC-MS : High-resolution LC-MS validates molecular weight (calc. for CHClFN: 216.07) and detects impurities. Derivatization with agents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) enhances sensitivity for trace analysis .

- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) determines bond lengths, angles, and confirms the planar pyrimidine ring with deviations <0.01 Å for substituents .

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer : Prioritize assays based on structural analogs. For instance, pyrimidine derivatives often target enzymes like kinases or microbial proteins. Use:

- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase or histone demethylases (e.g., LSD1/CoREST), noting IC values .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphism in this compound derivatives?

- Methodological Answer : Polymorphism arises from variations in dihedral angles (e.g., phenyl vs. pyrimidine ring orientations). Use SHELX for refinement:

- Compare torsion angles (e.g., C4–N4–C41–C42) across polymorphs. Differences >5° indicate distinct packing modes .

- Analyze hydrogen bonding (e.g., N–H⋯N vs. C–H⋯π) and unit-cell parameters (e.g., space group P2/c vs. C2/c) to predict stability .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple assays (e.g., antimicrobial vs. cytotoxicity) using hierarchical clustering to identify outlier conditions .

- Computational modeling : Dock the compound into target proteins (e.g., E. coli dihydrofolate reductase) via AutoDock Vina. Compare binding energies (ΔG) across analogs to rationalize potency discrepancies .

Q. How can derivatization improve the detection of this compound in complex matrices?

- Methodological Answer : Derivatize with CNBF or 2,4-dinitrophenylhydrazine (DNPH) to enhance UV/fluorescence detection. Optimize reaction conditions:

- pH 8–9 (borate buffer) for amine derivatization.

- LC-MS/MS (MRM mode) with a C18 column (3.5 µm, 2.1 × 50 mm) achieves LOD <10 ng/mL .

Q. What computational methods predict the compound’s metabolic stability?

- Methodological Answer : Use in silico tools:

- CYP450 metabolism : SimLiver or ADMET Predictor™ identifies likely oxidation sites (e.g., N-deethylation).

- QM/MM simulations : Calculate activation energies for hydrolysis pathways (e.g., acid-catalyzed cleavage of the chloro group) .

Data Contradiction and Validation

Q. How should researchers validate conflicting crystallographic and spectroscopic data?

- Methodological Answer :

- Cross-validate XRD data with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G**). RMSD <0.1 Å confirms accuracy .

- Use variable-temperature NMR to detect dynamic effects (e.g., ring puckering) that may obscure bond assignments .

Q. What experimental controls are critical when assessing the compound’s immunomodulatory effects?

- Methodological Answer : Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.